molecular formula C8H12N4O4 B1684300 Decitabine CAS No. 2353-33-5

Decitabine

Cat. No. B1684300
CAS RN: 2353-33-5
M. Wt: 228.21 g/mol
InChI Key: XAUDJQYHKZQPEU-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decitabine, also known as 5-aza-2′-deoxycytidine, is sold under the brand name Dacogen . It is a medication used for the treatment of myelodysplastic syndromes (MDS), a class of conditions where certain blood cells are dysfunctional, and for acute myeloid leukemia (AML) . It acts as a nucleic acid synthesis inhibitor .


Synthesis Analysis

Decitabine was first synthesized in appreciable amounts and formulated for therapeutic use in the early 1980s . Several methods were developed for its synthesis . The synthesis of decitabine involves the coupling of silyl 5-azacytosine and 1-O-acetyl-3,5-di-O-(2-methoxyacetyl)-2-deoxy-D-ribofuranose in toluene at 30-35° C .


Molecular Structure Analysis

Decitabine is an analog of 2′-deoxycytidine, whereby the 5 carbon is replaced by nitrogen . It incorporates into DNA strands upon replication . The 1H doublet detected for the H2N−C4 unit at 10.81 and 9.38 ppm (in the 1H dimension) revealed magnetically nonequivalent NH2 protons .


Chemical Reactions Analysis

Decitabine is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation . Decitabine is activated by phosphorylation via deoxycytidine kinase resulting in 5-aza-dCMP, which is rapidly converted to 5-aza-dCTP .


Physical And Chemical Properties Analysis

The physical and chemical properties of Decitabine are influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism, as well as by the mutual competition with natural nucleosides .

Scientific Research Applications

Hypomethylating Agent in Cancer Therapy

Decitabine, known chemically as 5-aza-2′-deoxycytidine, is primarily recognized for its role as a hypomethylating agent. It is used to reactivate silenced genes and promote differentiation at low doses, while exhibiting cytotoxic effects at higher doses. Initially explored as a classical anticancer drug, decitabine showed effectiveness in leukemia but with notable side effects like myelosuppression. With advancements in understanding its epigenetic role, decitabine is now used in lower doses to modulate hypomethylation, showing promise in treating myelodysplastic syndromes (MDS) and other myeloid tumors. Its application in combination therapies to augment epigenetic effects is also being studied for other malignancies (Jabbour, Issa, Garcia-Manero, & Kantarjian, 2008).

Efficacy in Myelodysplastic Syndromes

A notable application of decitabine is in the treatment of myelodysplastic syndromes. Research demonstrates its efficacy in this context, particularly when administered in an outpatient setting. It has shown significant clinical benefits with more than half of the patients demonstrating improvement, suggesting its utility beyond the previously FDA-approved inpatient regimen (Steensma et al., 2009).

Development of Decitabine Nanocarriers

Innovations in drug delivery have led to the development of new decitabine nanocarriers, especially for treating acute myeloid leukemia (AML). These nanocarriers aim to increase the oral bioavailability of decitabine, which is otherwise limited due to its hydrophilic nature and large distribution volume. This advancement could potentially allow outpatient treatment, improving the quality of life and reducing treatment costs for patients (Briot et al., 2017).

Comparative Efficacy in Myelodysplastic Syndrome

Decitabine's performance has been compared with intensive chemotherapy in patients with higher-risk myelodysplastic syndrome. This comparison is crucial for understanding its relative efficacy and toxicity profiles, providing insights into its potential as a preferred treatment method for certain patient groups (Kantarjian et al., 2007).

Phase 1 Studies in Hematopoietic Malignancies

Phase 1 studies of decitabine have been conducted to explore its use in hematopoietic malignancies. These studies focus on low-dose prolonged exposure schedules, revealing that low doses are as effective, if not more so, than higher doses. This insight is significant for optimizing dosage to maximize therapeutic benefits while minimizing side effects (Issa et al., 2004).

DNA Methylation and Leukemogenesis

Decitabine's role in targeting aberrant DNA methylation, which is a contributing factor in leukemogenesis, particularly in patients with myelodysplastic syndromes, is an area of active research. Its ability to indirectly deplete methylcytosine and cause hypomethylation of gene promoters is being studied for its potential therapeutic applications (Kantarjian et al., 2006).

Safety And Hazards

Decitabine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation . It is also important to note that decitabine can cause fetal harm .

Future Directions

Decitabine is an appropriate option as monotherapy for patients with AML who are unfit to receive more intensive combination therapies, but emerging data suggest that decitabine-based doublet or triplet combinations may be future treatment options for patients with AML . The development of decitabine from its synthesis in 1964 to the submission of a registration file has been described . Although the unique DNA-demethylating capacity of decitabine is known for a long time, its application is under continuing investigation .

Relevant papers on Decitabine include a comprehensive review on the role of venetoclax-based combination therapies in AML, including the current evidence and future directions , and a study on the clinical value of decitabine monotherapy in patients with acute myeloid leukemia . These papers provide valuable insights into the current state of research and future directions for the use of Decitabine in treating various cancers.

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDJQYHKZQPEU-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Record name 5-AZA-2'-DEOXYCYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19836
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7030432
Record name Decitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7030432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid
Record name 5-AZA-2'-DEOXYCYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19836
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Decitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.50e+00 g/L
Record name Decitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Myelodysplastic syndromes (MDS) are a group of hematopoietic neoplasms that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). Included in the over 45 genes commonly mutated in MDS patients are those involved in DNA methylation and histone modification, and it is well-established that alteration of the epigenetic landscape is a feature of myeloid leukemias. Decitabine is considered a prodrug, as it requires transport into cells and subsequent phosphorylation by distinct kinases to generate the active molecule 5-aza-2'-deoxycytidine-triphosphate, which is incorporated by DNA polymerase during DNA replication. Once incorporated into DNA, decitabine is recognized as a substrate by DNA methyltransferase enzymes (DNMTs), specifically DNMT1, but due to the presence of an N5 rather than C5 atom, traps the DNMT through the irreversible formation of a covalent bond. At low concentrations, this mode of action depletes DNMTs and results in global DNA hypomethylation while at high concentrations, it additionally results in double-strand breaks and cell death. The general hypothesis regarding decitabine's therapeutic efficacy is that the global hypomethylation it induces results in the expression of previously silent tumour suppressor genes. However, there are other putative mechanisms also related to this change in DNA methylation, including indirect alteration of transcription through effects on transcription factors, indirectly altering histone modifications and chromatin structure, and activating pathways involved in DNA damage response. The overall effect of decitabine is a decrease in neoplastic cell proliferation and an increase in the expression of tumour suppressor genes.
Record name Decitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Decitabine

CAS RN

2353-33-5
Record name 5-AZA-2'-DEOXYCYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19836
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Aza-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decitabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7030432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776B62CQ27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Decitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-196
Record name Decitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decitabine
Reactant of Route 2
Decitabine
Reactant of Route 3
Reactant of Route 3
Decitabine
Reactant of Route 4
Decitabine
Reactant of Route 5
Decitabine
Reactant of Route 6
Decitabine

Citations

For This Compound
43,100
Citations
B Hackanson, M Daskalakis - Small Molecules in Oncology, 2014 - Springer
… Cytopenias appeared to diminish in incidence over the first 4 courses of decitabine, but remained still frequent. This study led to the FDA approval of decitabine for the treatment of …
Number of citations: 56 link.springer.com
Y Oki, E Aoki, JPJ Issa - Critical reviews in oncology/hematology, 2007 - Elsevier
… of decitabine in hematologic malignancies, and review the translational research into decitabine's … Herein, we summarize the results of recent clinical trials of decitabine in hematologic …
Number of citations: 227 www.sciencedirect.com
M Daskalakis, N Blagitko-Dorfs… - Small Molecules in …, 2009 - Springer
… Although the antileukemic capacity of decitabine has been … promising activity of low-dose decitabine in AML, MDS, CML, … , and combination of decitabine with other agents, including …
Number of citations: 73 link.springer.com
E Jabbour, JP Issa, G Garcia‐Manero… - … Journal of the …, 2008 - Wiley Online Library
… decitabine as a classical anticancer drug, at its maximum clinically tolerated dose, 1500 to 2500 mg/m 2 per course. At these doses, decitabine … and the role of decitabine in epigenetic (…
Number of citations: 235 acsjournals.onlinelibrary.wiley.com
SD Gore, C Jones, P Kirkpatrick - Nature reviews Drug …, 2006 - search.ebscohost.com
… The median duration of response for patients who responded to decitabine was 288 days8. Decitabine treatment did not significantly delay the median time to AML or death …
Number of citations: 111 search.ebscohost.com
ER Plimack, HM Kantarjian, JP Issa - Leukemia & lymphoma, 2007 - Taylor & Francis
… effect of decitabine was initially thought to be cytotoxic. Indeed, at high doses, decitabine has … Gene specific hypomethylation by decitabine may be responsible for the re-activation of …
Number of citations: 130 www.tandfonline.com
JP Issa - Current opinion in oncology, 2003 - journals.lww.com
Decitabine, an old drug, has now made a comeback as a targeted agent and a prototype for epigenetic therapy in cancer. Doses, schedules of administration, and the development of …
Number of citations: 115 journals.lww.com
T Qin, EM Youssef, J Jelinek, R Chen, AS Yang… - Clinical cancer …, 2007 - AACR
Purpose: 1-β-d-Arabinofuranosylcytosine (cytarabine; ara-C) is the most active agent in myeloid leukemia. 5-Aza-2′-deoxycytidine (DAC) is a cytosine analogue that inhibits DNA …
Number of citations: 166 aacrjournals.org
H Kantarjian, JPJ Issa, CS Rosenfeld… - … Journal of the …, 2006 - Wiley Online Library
… Of the total of 170 patients in the current study, 89 were randomized to the decitabine arm and 81 to supportive care alone. Six patients who were randomized to the decitabine arm …
Number of citations: 847 acsjournals.onlinelibrary.wiley.com
PW Wijermans, B Rüter, MR Baer, JL Slack, HI Saba… - Leukemia research, 2008 - Elsevier
… has led to a review of CMML patients treated with decitabine. Overall response rates (ORR) (… -19) decitabine were reviewed. For consistency across trials, all decitabine-treated patients …
Number of citations: 155 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.